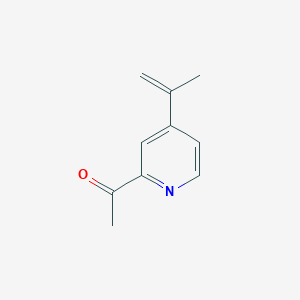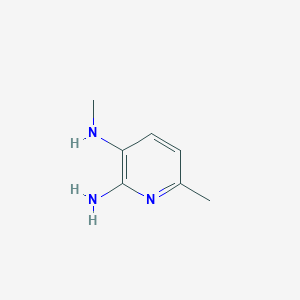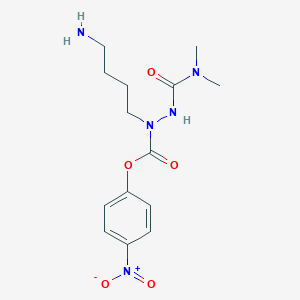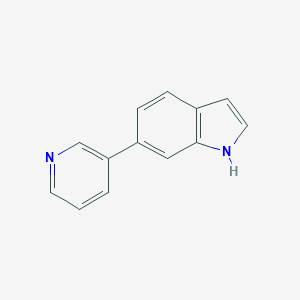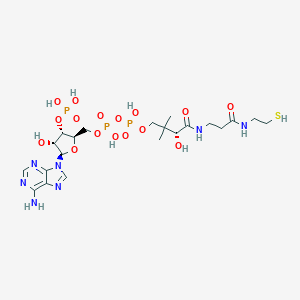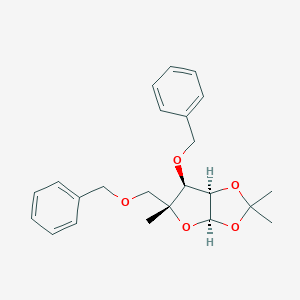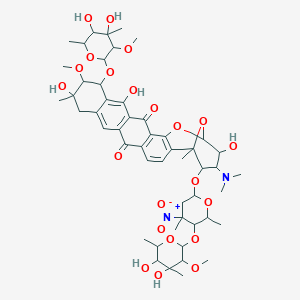
Respinomycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Respinomycin D is a natural product that has been recently discovered and studied extensively for its potential in treating cancer. It was first isolated from the Streptomyces bacteria in 2009. Respinomycin D has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer.
Mécanisme D'action
Respinomycin D inhibits the growth of cancer cells by targeting the DNA replication machinery. It binds to a protein called DNA polymerase alpha, which is essential for DNA replication, and prevents it from functioning properly. This leads to an accumulation of DNA damage and eventually triggers apoptosis in cancer cells. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Respinomycin D has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Respinomycin D has also been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases. In addition, Respinomycin D has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Respinomycin D is its specificity for cancer cells. It has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment. However, Respinomycin D is difficult to synthesize, which limits its availability for lab experiments. In addition, Respinomycin D is a complex molecule that may have off-target effects, which could limit its use as a cancer treatment.
Orientations Futures
There are several future directions for Respinomycin D research. One direction is to improve the synthesis method to increase the yield and reduce the complexity of the synthesis. Another direction is to investigate the potential of Respinomycin D in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research is needed to understand the mechanism of action of Respinomycin D and its potential use in treating other diseases, such as inflammatory diseases.
Méthodes De Synthèse
Respinomycin D is a complex molecule that is difficult to synthesize. The first total synthesis of Respinomycin D was achieved in 2018 by a research team led by Professor Liang Xu. The synthesis involved 20 steps and required the use of several protecting groups and catalysts. The total yield of the synthesis was only 0.3%, indicating the difficulty of synthesizing Respinomycin D.
Applications De Recherche Scientifique
Respinomycin D has been extensively studied for its potential in treating cancer. Several studies have shown that Respinomycin D inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, Respinomycin D has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases.
Propriétés
Numéro CAS |
151233-07-7 |
|---|---|
Nom du produit |
Respinomycin D |
Formule moléculaire |
C51H70N2O22 |
Poids moléculaire |
1063.1 g/mol |
Nom IUPAC |
13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-24-[5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |
InChI |
InChI=1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3 |
Clé InChI |
QYNAQIXCSIMIOO-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |
Synonymes |
respinomycin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



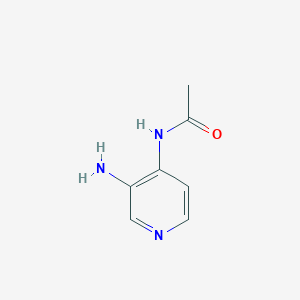
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
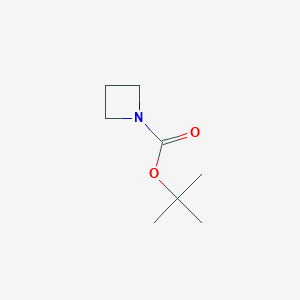
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
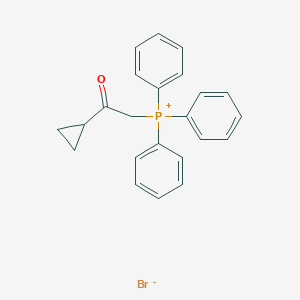
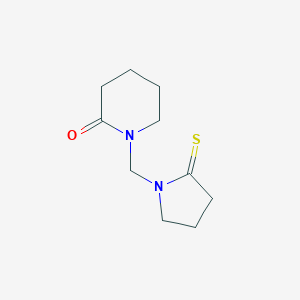
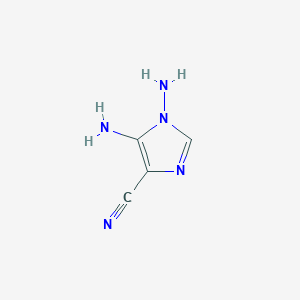
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
